molecular formula C22H20FN3O3S B2833955 N-(3,4-dimethoxyphenethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049446-33-4

N-(3,4-dimethoxyphenethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No. B2833955
CAS RN: 1049446-33-4
M. Wt: 425.48
InChI Key: LAQFKLYSHKUFFB-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a complex organic compound. It contains an imidazo[2,1-b]thiazole core, which is a fused ring system containing an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) and a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom). This core is substituted with a 3,4-dimethoxyphenethyl group at the nitrogen atom of the imidazole ring and a 4-fluorophenyl group at the 6-position of the imidazo[2,1-b]thiazole core. The carboxamide group is attached to the 3-position of the imidazo[2,1-b]thiazole core .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b]thiazole core, the 3,4-dimethoxyphenethyl and 4-fluorophenyl substituents, and the carboxamide group. These groups would likely confer specific physical and chemical properties to the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazo[2,1-b]thiazole core could confer aromaticity, while the 3,4-dimethoxyphenethyl and 4-fluorophenyl substituents could influence its lipophilicity and thus its solubility in various solvents .

Scientific Research Applications

Anticancer Agents

N-(3,4-dimethoxyphenethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide and its analogs demonstrate significant potential as anticancer agents. Studies have synthesized and evaluated the biological activity of various analogs targeting leukemia cells. Some derivatives exhibit strong cytotoxicity, suggesting potential as chemotherapeutic agents due to their ability to induce apoptosis without cell cycle arrest (Karki et al., 2011).

Antituberculosis Agents

Research has been conducted on imidazo[1,2-a]pyridine carboxamides (IPAs) bearing an N-(2-phenoxyethyl) moiety as new antitubercular agents. These compounds have shown excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. This opens new directions for the development of antituberculosis therapies (Wu et al., 2016).

Targeting DNA Sequences

Compounds containing N-methyl imidazole and N-methyl pyrrole can target specific DNA sequences in the minor groove of DNA, controlling gene expression. These polyamides are investigated as potential medicinal agents for treating diseases like cancer. They demonstrate specificity in binding to DNA sequences, which is crucial in gene regulation (Chavda et al., 2010).

Synthesis and Characterization

The compound 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide was synthesized and characterized, elucidating its structure based on various spectroscopic data. Such studies are vital for understanding the molecular frameworks of these compounds and their potential applications (Bhaskar et al., 2019).

Antibacterial and Antifungal Activities

Research has shown that novel derivatives synthesized from this chemical structure exhibit antibacterial and antifungal activities. These findings expand the potential applications of these compounds in treating microbial infections (Chandrakantha et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-28-19-8-3-14(11-20(19)29-2)9-10-24-21(27)18-13-30-22-25-17(12-26(18)22)15-4-6-16(23)7-5-15/h3-8,11-13H,9-10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQFKLYSHKUFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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